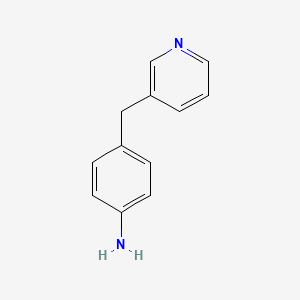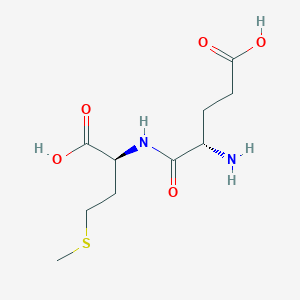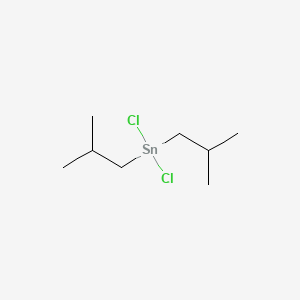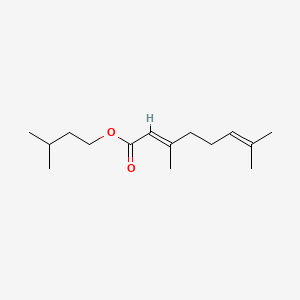
4-(ピリジン-3-イルメチル)アニリン
概要
説明
4-(Pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines. It consists of a pyridine ring attached to a benzene ring via a methylene bridge.
科学的研究の応用
4-(Pyridin-3-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Material Science: This compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
生化学分析
Biochemical Properties
4-(Pyridin-3-ylmethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme leukotriene A-4 hydrolase, which is involved in the inflammatory response. The compound acts as an inhibitor of this enzyme, thereby modulating the production of leukotrienes, which are inflammatory mediators . Additionally, 4-(Pyridin-3-ylmethyl)aniline has been shown to interact with inorganic pyrophosphatase, an enzyme that hydrolyzes pyrophosphate to release energy .
Cellular Effects
The effects of 4-(Pyridin-3-ylmethyl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, 4-(Pyridin-3-ylmethyl)aniline can reduce the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.
Molecular Mechanism
At the molecular level, 4-(Pyridin-3-ylmethyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with leukotriene A-4 hydrolase involves binding to the enzyme’s active site, thereby preventing the conversion of leukotriene A-4 to leukotriene B-4 . This inhibition results in decreased production of pro-inflammatory leukotrienes. Additionally, 4-(Pyridin-3-ylmethyl)aniline can modulate gene expression by affecting transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-3-ylmethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Pyridin-3-ylmethyl)aniline remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, with no significant loss of activity.
Dosage Effects in Animal Models
The effects of 4-(Pyridin-3-ylmethyl)aniline vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(Pyridin-3-ylmethyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 4-(Pyridin-3-ylmethyl)aniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its distribution in inflamed tissues can enhance its anti-inflammatory effects by targeting the site of inflammation.
Subcellular Localization
The subcellular localization of 4-(Pyridin-3-ylmethyl)aniline is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins. This localization is essential for modulating gene expression and cellular responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethyl)aniline can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pyridine with an aniline derivative.
Reduction of Nitro Compounds: Another approach involves the reduction of a nitro-substituted precursor.
Industrial Production Methods
Industrial production methods for 4-(Pyridin-3-ylmethyl)aniline often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-(Pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives to amines using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated pyridines, aniline derivatives, bases like potassium carbonate, solvents like DMF
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Functionalized pyridine derivatives
作用機序
The mechanism of action of 4-(Pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets:
Leukotriene A-4 Hydrolase Inhibition: This compound inhibits leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response.
Aminopeptidase Activity: It may also exhibit aminopeptidase activity, which can counteract inflammation by inactivating certain neutrophil attractants.
類似化合物との比較
Similar Compounds
Aniline and Substituted Anilines: These compounds share the aniline core structure but differ in their substituents.
Phenylalkylamines: This class includes compounds with a phenyl group attached to an alkyl chain, similar to 4-(Pyridin-3-ylmethyl)aniline.
Uniqueness
4-(Pyridin-3-ylmethyl)aniline is unique due to its specific combination of a pyridine ring and aniline structure, which imparts distinct chemical and biological properties. Its ability to inhibit leukotriene A-4 hydrolase and exhibit aminopeptidase activity sets it apart from other similar compounds .
特性
IUPAC Name |
4-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKXQHSXCNURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438864 | |
| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85666-15-5 | |
| Record name | 4-[(Pyridin-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)












